3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Description
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thiol (-SH) group at position 4. This structure combines a fluorinated aromatic ring, which enhances metabolic stability and bioavailability, with a sulfur-containing moiety that facilitates interactions with biological targets through hydrogen bonding or covalent modifications.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-8-3-1-2-7(6-8)11-14-13-9-4-5-10(17)15-16(9)11/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSBFELKKTYKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2NC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-fluorobenzoyl hydrazine with 2,3-dichloropyridazine in the presence of a base, followed by cyclization to form the triazolopyridazine core. The thiol group can be introduced through subsequent reactions involving thiolation agents.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions to form sulfinic acids, sulfonic acids, or disulfides. This reactivity is critical for modifying the compound’s solubility and biological activity.
Alkylation and Acylation
The thiol group acts as a nucleophile in reactions with alkyl halides or acyl chlorides, forming thioethers or thioesters, respectively. These derivatives are often synthesized to enhance pharmacokinetic properties.
Nucleophilic Substitution
The sulfur atom participates in nucleophilic substitution reactions, particularly in the presence of electrophilic aromatic systems or activated halides.
Condensation Reactions
The thiol group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form thioacetals or thioesters, often under acidic or basic conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Condensation with benzaldehyde | HCl (cat.), ethanol, reflux, 6 hours | 6-(Benzylidenethio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine |
Cyclization Reactions
The triazole-pyridazine core facilitates cyclization with bifunctional reagents, forming fused heterocyclic systems.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reaction with ethylenediamine | EtOH, reflux, 24 hours | 6,7-Dihydro-5H- triazolo[4,3-b]pyridazino[2,3-e] diazepine derivative |
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or medicinal applications.
| Reaction | Metal Salt/Conditions | Product | Reference |
|---|---|---|---|
| Coordination with Cu(II) | CuCl₂·2H₂O, MeOH, RT, 2 hours | [Cu(C₁₁H₆FN₄S)₂Cl₂] |
Key Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of H₂O₂, while strong acids like HNO₃ promote direct sulfonic acid formation .
-
Alkylation : Follows an SN2 mechanism, with base (e.g., NaOH) deprotonating the thiol to enhance nucleophilicity.
-
Cyclization : Driven by the electron-deficient pyridazine ring, which activates adjacent positions for ring-closing reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in anticancer therapies.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Its thiol group is believed to play a crucial role in disrupting microbial cell membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Development of Biodegradable Polymers
Research has explored the incorporation of this compound into biodegradable polymer matrices for drug delivery systems. The compound contributes to enhanced mechanical properties and controlled release profiles.
Case Study:
A study published in Advanced Drug Delivery Reviews demonstrated the use of this compound in poly(lactic-co-glycolic acid) (PLGA) matrices. The results indicated that the inclusion of the triazole derivative improved the degradation rate and allowed for a sustained release of therapeutic agents over several weeks.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance binding to hydrophobic pockets in enzymes like BRD4 .
- Thiol vs. Amine/Chlorine : The thiol group in the target compound may confer unique redox activity or metal-binding capacity compared to amine or chloro analogs, which are typically inert or serve as leaving groups in nucleophilic substitutions .
- Fluorophenyl Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters steric and electronic interactions; 3-substitution may disrupt planarity, reducing off-target effects .
Pharmacokinetic and Toxicity Profiles
- Thiol Group Considerations : The thiol moiety may increase metabolic lability (e.g., oxidation to disulfides) compared to more stable substituents like methyl or trifluoromethyl .
Biological Activity
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS No. 872696-22-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : 246.26 g/mol
- CAS Number : 872696-22-5
Research indicates that compounds in the triazolo-pyridazine class, including this compound, often act as inhibitors of specific kinases involved in cancer progression. Notably, studies have demonstrated that derivatives can inhibit the c-Met and Pim-1 kinases, which are implicated in various malignancies.
Anticancer Activity
A significant body of research has evaluated the anticancer properties of triazolo-pyridazine derivatives:
-
Cytotoxicity Studies :
- In a study involving 60 cancer cell lines, certain derivatives exhibited potent antiproliferative effects. For example, compound 4g showed an IC value of 0.163 ± 0.01 μM against c-Met kinase and was effective in inducing apoptosis in MCF-7 breast cancer cells by increasing caspase-9 activity significantly compared to controls .
- Another derivative demonstrated IC values of 1.06 ± 0.16 μM for A549 (lung cancer), 1.23 ± 0.18 μM for MCF-7 (breast cancer), and 2.73 ± 0.33 μM for HeLa (cervical cancer) cell lines, indicating substantial cytotoxicity .
- Cell Cycle Arrest :
- Apoptosis Induction :
Comparative Efficacy Table
| Compound | Target Kinase | IC (μM) | Cell Line |
|---|---|---|---|
| 4g | c-Met | 0.163 ± 0.01 | N/A |
| 4g | Pim-1 | 0.283 ± 0.01 | N/A |
| Compound 12e | c-Met | 0.090 ± 0.01 | A549 |
| Compound 12e | N/A | 1.06 ± 0.16 | A549 |
| Compound 12e | N/A | 1.23 ± 0.18 | MCF-7 |
| Compound 12e | N/A | 2.73 ± 0.33 | HeLa |
Study on Dual Inhibitors
A study focused on synthesizing dual inhibitors targeting both c-Met and Pim-1 kinases demonstrated that certain derivatives not only inhibited kinase activity but also exhibited significant cytotoxicity across various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of these compounds to their targets, confirming their potential as effective inhibitors of c-Met kinase with favorable binding affinities compared to existing drugs .
Q & A
Q. What are the typical synthetic routes and key intermediates for synthesizing 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol?
Methodological Answer: The synthesis involves sequential cyclization and functionalization steps:
Cyclization of hydrazine derivatives : Reaction of 3-chloro-6-hydrazinylpyridazine with triethyl orthoacetate or diethyl ethoxymethylenemalonate forms the triazolo[4,3-b]pyridazine core .
Thiol introduction : Nucleophilic substitution at the 6-position using thiourea or sodium hydrosulfide under reflux conditions in ethanol or DMF .
Fluorophenyl functionalization : Suzuki coupling or Ullmann-type reactions to introduce the 3-fluorophenyl group .
Q. Key Intermediates :
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Hydrazinylpyridazine derivatives
Q. Optimized Conditions :
- Solvents: Toluene, DMF, or ethanol.
- Catalysts: Sodium hydride or palladium catalysts.
- Temperature: 80–120°C .
Q. Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| 1 | Triethyl orthoacetate, reflux | 6-Chloro-triazolo core | |
| 2 | Thiourea, ethanol, 80°C | 6-Thiol intermediate | |
| 3 | 3-Fluorophenylboronic acid, Pd catalyst | Final product |
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
Methodological Answer:
- 1H NMR : Confirms aromatic proton environments and substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- FT-IR : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .
Q. Table 2: Characterization Techniques
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| 1H NMR | Substituent confirmation | Fluorophenyl protons, triazole ring protons | |
| FT-IR | Functional group analysis | -SH, C=N stretches | |
| HPLC | Purity assessment | Retention time consistency |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from:
Q. Strategies :
Comparative assays : Replicate studies using identical cell lines and enzyme isoforms.
Structure-activity relationship (SAR) : Systematically modify substituents to isolate activity drivers .
Dose-response validation : Use IC50/EC50 curves to confirm potency thresholds .
Example : Discrepancies in antifungal activity (e.g., 14α-demethylase inhibition) may stem from enzyme source (fungal vs. human) or assay pH .
Q. What computational strategies are employed to predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Uses software (AutoDock, Schrödinger) to model interactions with targets like PDE4 or 14α-demethylase. Key residues (e.g., PDE4A Gln443) form hydrogen bonds with the triazole ring .
- MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding affinity changes due to fluorophenyl substitution .
Q. Table 3: Computational Studies
| Target Protein | Method | Key Interaction | Reference |
|---|---|---|---|
| PDE4A (3LD6) | Docking | Triazole-C=O···Gln443 | |
| 14α-Demethylase | MD Simulation | Fluorine···Heme iron |
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates .
- Catalyst optimization : Pd(PPh3)4 improves Suzuki coupling efficiency for fluorophenyl introduction .
- Temperature control : Lower temps (60–80°C) reduce byproducts during cyclization .
Case Study : Replacing ethanol with DMF increased thiolation yield from 65% to 82% .
Q. What are the challenges in elucidating the mechanism of action for this compound?
Methodological Answer:
- Target promiscuity : The triazole-pyridazine core interacts with multiple kinases (e.g., c-Met) and PDE isoforms .
- Metabolic interference : Thiol oxidation or glutathione conjugation may alter activity in vivo .
- Probe validation : Use knockout cell lines (e.g., PDE4B⁻/⁻) to confirm target specificity .
Q. Experimental Approaches :
- Kinase profiling : Screen against a panel of 50+ kinases using ATP-competitive assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
